Higher Predicted Lipophilicity (XLogP3) Differentiates CAS 328037-91-8 from Polar and Less Lipophilic Analogs
The target compound exhibits a computed XLogP3 of 6.1, substantially exceeding that of its closest functional analogs: the 4-methoxyphenyl derivative (XLogP3 5.4) and the 4-ethylsulfonylphenyl derivative (XLogP3 5.0) [1][2][3]. This +0.7 to +1.1 log unit increase corresponds to a theoretical ~5- to ~12-fold greater partition coefficient (octanol/water), predictive of enhanced passive membrane permeability and potentially improved intracellular target access [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.1 |
| Comparator Or Baseline | 4-Methoxyphenyl analog (CID 41564610): XLogP3 = 5.4; 4-Ethylsulfonylphenyl analog (CID 41145803): XLogP3 = 5.0 |
| Quantified Difference | Δ XLogP3 = +0.7 vs. methoxy analog; Δ XLogP3 = +1.1 vs. ethylsulfonyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity increases the probability of crossing lipid bilayers, making this compound a superior starting point for phenotypic screening programs where intracellular target engagement is required, compared to its more polar analogs.
- [1] PubChem Compound Summary for CID 2318900, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 41145803, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 41564610, N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information (2026). View Source
